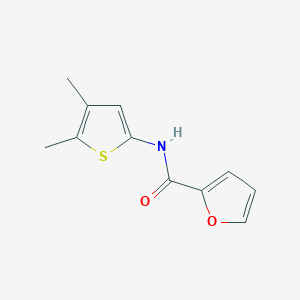

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-7-6-10(15-8(7)2)12-11(13)9-4-3-5-14-9/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWAQXSXXWIDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with furan-2-amine. This reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of a furan ring linked to a thiophene moiety, which is further substituted with various functional groups. This structural complexity is crucial for its biological activity, as it allows for interactions with multiple biological targets.

Antiviral Applications

Recent studies have highlighted the potential of furan-carboxamide derivatives, including N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide, as inhibitors of viral infections. Notably:

- Influenza Virus Inhibition : Research has demonstrated that certain furan-carboxamide derivatives exhibit significant antiviral activity against the H5N1 influenza virus. For example, compounds derived from similar scaffolds showed EC50 values as low as 1.25 μM, indicating potent antiviral effects . The structure–activity relationship (SAR) studies revealed that modifications in the furan ring significantly influenced antiviral potency.

Anticancer Applications

The compound's potential in cancer therapy stems from its ability to target specific molecular pathways involved in tumor growth:

- Anti-neoplastic Properties : Studies suggest that this compound may exhibit anti-cancer properties by interacting with enzymes and receptors that regulate cell proliferation and apoptosis . Preliminary investigations indicate its promise as a lead compound for developing new anticancer agents.

Antimicrobial Applications

In addition to its antiviral and anticancer properties, this compound has shown potential in combating bacterial infections:

- Antibiofilm Activity : A recent study reported that furan-2-carboxamides possess antibiofilm activity against Pseudomonas aeruginosa. The evaluation of various derivatives demonstrated significant inhibition of biofilm formation, with some compounds achieving up to 58% inhibition . This suggests potential applications in treating chronic infections associated with biofilms.

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains thiophene and furan rings | Potential anti-cancer activity |

| Furan-carboxamide derivatives | Modifications enhance antiviral activity | Inhibition of H5N1 virus |

| Furan-2-carboxamides | Bioisosteric replacements | Antibiofilm activity against P. aeruginosa |

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Thiophene Ring

- N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide (ST005324): This derivative replaces the methyl groups with a carbamoyl substituent. It demonstrated moderate antimicrobial activity against Yersinia pestis (MIC: 8–16 μg/mL) but lower efficacy against Bacillus anthracis (MIC ≥16 μg/mL) .

- N-(2-Nitrophenyl)thiophene-2-carboxamide: Substitution with a nitro group on the phenyl ring introduces strong electron-withdrawing effects, altering electronic distribution. X-ray studies revealed dihedral angles between the thiophene and nitrobenzene rings (13.53°–16.07°), influencing crystal packing via weak C–H⋯O/S interactions . Key Difference: The nitro group increases reactivity but may contribute to genotoxicity, as seen in related thiophene carboxanilides .

Heteroatom Substitutions

- N,N′-(4,4′-Diselenediylbis(4,1-phenylene))bis-furan-2-carboxamide (Compound 2h) :

Replacing sulfur with selenium in the linker moiety enhances redox activity. Such diselenide compounds are explored for antiviral applications due to selenium’s role in modulating oxidative stress .- Key Difference : Selenium’s larger atomic radius and lower electronegativity compared to sulfur may alter conformational flexibility and binding kinetics.

Complex Substituents

- N-{3-[(3-Fluorophenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide: This derivative incorporates a fluorophenyl-pyridinylaminomethyl branch, increasing molecular weight (421.49 g/mol) and complexity. Key Difference: The pyridine ring introduces basicity, which could influence protonation states under physiological conditions.

N-[3-(2,5-Dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide :

Addition of a dioxo-pyrrole group raises the molecular weight to 392.4 g/mol and increases hydrogen-bond acceptor count (5 vs. 3 in the parent compound), affecting solubility and target selectivity .

Table 1: Antimicrobial Activity of Selected Analogues

Key Findings :

- ST005324 shows selective activity against Y. pestis, suggesting that carbamoyl substitution may optimize interactions with bacterial targets .

- Fluorinated and pyridine-containing derivatives (e.g., ) are hypothesized to exhibit enhanced pharmacokinetic profiles but require further in vivo validation.

Physicochemical and Electronic Properties

Table 2: Calculated Properties of Key Analogues

| Compound | Topological Polar Surface Area (Ų) | Rotatable Bonds | Hydrogen Bond Acceptors |

|---|---|---|---|

| Parent Compound | 78.9 | 3 | 3 |

| Compound 2h | 108.2 | 4 | 6 |

| N-[3-(Dioxo-pyrrole) Derivative | 108 | 4 | 5 |

Key Trends :

- Increased polar surface area correlates with reduced membrane permeability but improved solubility.

Biological Activity

N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring fused with a thiophene moiety, which is significant in medicinal chemistry for its diverse biological properties. The presence of the dimethyl groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammation and cancer progression. For instance, it may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .

- Antiviral Activity : Studies have indicated that derivatives of furan-carboxamide compounds can inhibit the H5N1 influenza virus, suggesting that this compound may exhibit similar antiviral properties .

Antimicrobial and Antifungal Properties

Research has shown that this compound possesses antimicrobial and antifungal activities. It is being investigated for its potential to interact with various biological macromolecules, enhancing its therapeutic applicability.

Anti-inflammatory Effects

Thiophene derivatives, including this compound, have demonstrated anti-inflammatory effects. For example, studies report that certain thiophene compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models .

Antiviral Efficacy

A systematic study on furan-carboxamide derivatives highlighted their effectiveness against the H5N1 virus. The compound showed a promising EC50 value of 1.25 µM against the virus, indicating strong antiviral activity . The structure–activity relationship (SAR) studies suggest that modifications to the thiophene or furan rings can enhance antiviral potency.

Case Studies and Experimental Data

- Influenza Virus Inhibition : A study reported that this compound derivatives exhibited potent inhibition against H5N1 influenza A viruses. The best-performing compound in the series had an EC50 value of 1.25 µM .

- Inhibition of COX/LOX Enzymes : Thiophene-based compounds have shown IC50 values ranging from 6.0 µM to 29.2 µM for COX and LOX enzymes, indicating their potential as anti-inflammatory agents .

- Cellular Assays : In cellular assays targeting various cancer cell lines, compounds structurally related to this compound demonstrated significant antiproliferative effects with IC50 values often below 10 µM .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide, and how are intermediates characterized?

Methodology: The compound can be synthesized via amide bond formation between furan-2-carbonyl chloride and substituted aminothiophenes. A typical procedure involves refluxing equimolar quantities of the acid chloride and amine in acetonitrile for 3–18 hours, followed by solvent evaporation and recrystallization (e.g., chloroform/methanol) . Key intermediates (e.g., furan-2-carbonyl chloride) require characterization via H/C NMR, IR, and mass spectrometry to confirm purity and structure before proceeding .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodology:

- FT-IR : Confirm the presence of amide N–H (≈3310 cm), carbonyl C=O (≈1650 cm), and aromatic C–H (≈3100 cm) stretches .

- NMR : Analyze H NMR for furan/thiophene proton environments (δ 6.5–7.5 ppm) and C NMR for carbonyl carbons (≈160 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings to assess planarity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodology: Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., IC determination) . For antimicrobial activity, employ broth microdilution to measure minimum inhibitory concentrations (MICs). Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Methodology: Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and correlate with experimental reactivity (e.g., catalytic activity in azine synthesis) . Software like Gaussian or ORCA can optimize geometries using B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in structural data (e.g., planarity deviations)?

Methodology: Compare X-ray crystallography data with computational models. For example, intramolecular interactions (e.g., N1⋯O3, 2.615 Å in ) may disrupt expected planarity of the carboxamide moiety. Validate deviations using Hirshfeld surface analysis and hydrogen-bonding metrics . Cross-reference with analogous compounds (e.g., 2-furancarboxanilide) to identify steric or electronic factors .

Q. How can structure-activity relationships (SARs) guide derivative design for enhanced bioactivity?

Methodology: Synthesize derivatives with substituents on the thiophene (e.g., halogens) or furan (e.g., methyl groups) rings. Test SARs using:

Q. What catalytic applications are feasible for metal complexes of this carboxamide?

Methodology: Synthesize Ru(II) or Co(II) complexes and test catalytic efficiency in aerobic azine synthesis. Characterize coordination modes via IR (C=O and M–N stretches) and cyclic voltammetry. Optimize reaction conditions (solvent, temperature) using design of experiments (DoE) .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in biological activity across studies?

Methodology: Standardize assay protocols (e.g., cell line passage number, solvent controls). For cytotoxicity, compare results with reference compounds (e.g., doxorubicin). Use meta-analysis to identify confounding variables (e.g., impurity profiles from incomplete recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.